3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a dihydropyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the furan ring and dichlorophenyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine core can interact with calcium channels, modulating their activity and affecting cellular processes. Additionally, the compound’s functional groups can engage in various biochemical interactions, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Similar to nifedipine, used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and dichlorophenyl group differentiates it from other dihydropyridine derivatives, potentially leading to unique applications and effects.
Properties
CAS No. |
303093-78-9 |
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Molecular Formula |
C23H23Cl2NO5 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H23Cl2NO5/c1-5-29-22(27)19-12(3)26-13(4)20(23(28)30-6-2)21(19)18-10-9-17(31-18)15-11-14(24)7-8-16(15)25/h7-11,21,26H,5-6H2,1-4H3 |
InChI Key |
RKFSLYACGRDSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCC)C)C |
Origin of Product |
United States |
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